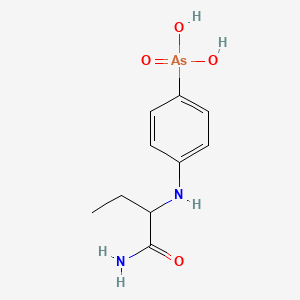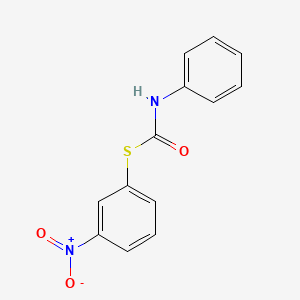
S-(3-Nitrophenyl) phenylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-Nitrophenyl) phenylcarbamothioate: is an organic compound that belongs to the class of thiocarbamates It is characterized by the presence of a nitrophenyl group attached to a phenylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitrophenyl) phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with 3-nitrophenol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiocarbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time. The product is then subjected to purification processes, including distillation and crystallization, to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: S-(3-Nitrophenyl) phenylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: S-(3-Nitrophenyl) phenylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of thiocarbamate linkages. It is also employed in the study of nucleophilic aromatic substitution reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of thiocarbamates in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to form stable thiocarbamate linkages makes it a valuable tool in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-(3-Nitrophenyl) phenylcarbamothioate involves its interaction with molecular targets through the thiocarbamate linkage. The compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding. The nitrophenyl group enhances the compound’s ability to interact with specific molecular targets, leading to its biological effects .
Comparación Con Compuestos Similares
- Phenyl N-(3-Nitrophenyl)carbamate
- 3-Methyl-4-Nitrophenyl N-(4-(Methylthio)phenyl)carbamate
Comparison: S-(3-Nitrophenyl) phenylcarbamothioate is unique due to the presence of the thiocarbamate linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable reagent in various applications .
Propiedades
Número CAS |
64651-85-0 |
|---|---|
Fórmula molecular |
C13H10N2O3S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
S-(3-nitrophenyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C13H10N2O3S/c16-13(14-10-5-2-1-3-6-10)19-12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16) |
Clave InChI |
RFUCOJNRAFBQME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)SC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

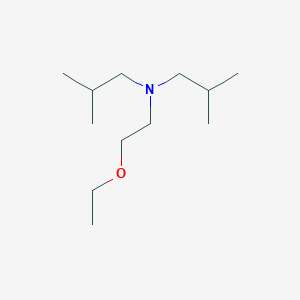
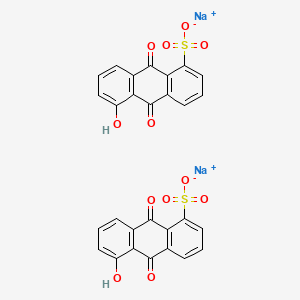
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
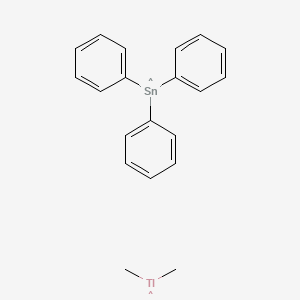
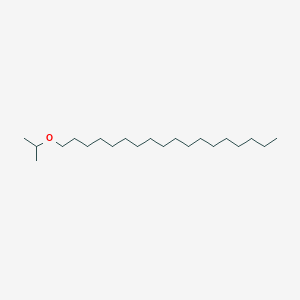



![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
